molecular formula C8H14N2O B1438706 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one CAS No. 1154259-94-5

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one

货号: B1438706
CAS 编号: 1154259-94-5
分子量: 154.21 g/mol
InChI 键: LVDSNOXLHFQPQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one is a propenone derivative featuring a 4-aminopiperidine moiety. The compound is synthesized via TFA-mediated deprotection of a tert-butyl carbamate precursor, yielding a yellow oil with 95% purity . Its structure combines a piperidine ring (with an amino group at the 4-position) and an α,β-unsaturated ketone (propenone) group. The propenone group is a common pharmacophore in chalcones, known for electron-deficient properties that facilitate Michael addition reactions and non-covalent interactions.

属性

IUPAC Name

1-(4-aminopiperidin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-8(11)10-5-3-7(9)4-6-10/h2,7H,1,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDSNOXLHFQPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reductive Amination Route

One effective approach is the reductive amination of 4-amino-1-Boc-piperidine with appropriate aldehydes or ketones, followed by deprotection steps to yield the free amine. For example, reductive amination with acryloyl derivatives can introduce the propenone group:

  • Step 1: Reductive amination of 4-amino-1-Boc-piperidine with acryloyl aldehyde or equivalent.
  • Step 2: Removal of the Boc protecting group under acidic conditions.
  • Step 3: Purification to isolate this compound.

This method is supported by medicinal chemistry campaigns aimed at optimizing 4-aminopiperidine scaffolds for antiviral activity, where such intermediates were key building blocks.

Acylation of Aminopiperidine

Another route involves direct acylation of 4-aminopiperidine with acryloyl chloride or acryloyl derivatives in the presence of organic bases (e.g., diisopropylethylamine) in suitable solvents:

  • Step 1: Dissolve 4-aminopiperidine in a polar aprotic solvent (e.g., tetrahydrofuran, 1,4-dioxane).
  • Step 2: Add acryloyl chloride dropwise at controlled temperatures (15–40°C).
  • Step 3: Stir the reaction mixture until completion.
  • Step 4: Purify the product by recrystallization or solvent-antisolvent methods.

This approach is described in patent literature for related compounds with piperidinyl propenone structures, emphasizing solvent choice and temperature control to optimize yield and purity.

Process Optimization and Purification

  • Solvent Systems: Polar aprotic solvents such as tetrahydrofuran, 1,4-dioxane, and nitrile solvents are preferred for reaction steps involving acylation or reductive amination. Subsequent purification often employs hydrocarbon solvents, alcohols, or mixtures thereof for recrystallization or precipitation.
  • Temperature Control: Maintaining reaction temperatures between 15°C and 40°C is critical for controlling reaction rates and minimizing side reactions.
  • Purification Techniques: Techniques such as recrystallization, solvent-antisolvent precipitation, lyophilization, and slurrying in suitable solvents improve the isolation of pure crystalline or amorphous forms of the compound.

Example Preparation Procedure (Based on Patent and Literature Data)

Step Reagents and Conditions Description
1 4-Aminopiperidine, acryloyl chloride, organic base (e.g., diisopropylethylamine), THF or 1,4-dioxane Acylation at 25–30°C under stirring
2 Work-up with aqueous base to neutralize acid byproducts Extraction and phase separation
3 Purification by recrystallization from polar solvents or solvent-antisolvent precipitation Isolation of crystalline this compound

Comparative Data Table of Preparation Parameters

Parameter Method 1: Reductive Amination Method 2: Direct Acylation
Starting Material 4-Amino-1-Boc-piperidine 4-Aminopiperidine
Key Reagent Acryloyl aldehyde or equivalent Acryloyl chloride
Solvent Polar aprotic solvents (e.g., THF) THF, 1,4-dioxane
Temperature Range Room temperature to 40°C 15–40°C
Reaction Time Several hours 1–3 hours
Purification Methods Acid deprotection, recrystallization Recrystallization, solvent-antisolvent technique
Yield Moderate to high (dependent on conditions) Moderate to high
Scalability Suitable for medicinal chemistry scale Suitable for industrial scale

Research Findings and Notes

  • The redutive amination approach allows for structural diversity by varying the aldehyde component, facilitating medicinal chemistry optimization.
  • The direct acylation method is straightforward and amenable to scale-up, with control over polymorphic form via solvent and temperature selection.
  • Use of protecting groups (e.g., Boc) is common to prevent side reactions during intermediate steps, especially when multiple functional groups are present.
  • Purification steps are crucial to obtain the compound in high purity suitable for pharmaceutical applications, often requiring multiple recrystallizations or solvent exchanges.
  • The compound’s amorphous and crystalline forms can be selectively prepared by adjusting solvent systems and processing conditions.

化学反应分析

Types of Reactions: 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Inhibitors of Kinases

Research has indicated that derivatives of 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one exhibit inhibitory activity against various kinases, particularly spleen tyrosine kinase (SYK) and calmodulin-dependent kinases (CaMKs). These kinases play crucial roles in cellular signaling pathways associated with autoimmune diseases and cancers.

Case Study: Calmodulin-dependent Kinase Inhibition
A study demonstrated that compounds derived from this class showed selectivity towards CaMK1D, which is involved in insulin signaling. The findings suggested that these compounds could restore insulin sensitivity in diet-induced obesity models, highlighting their potential for treating metabolic disorders .

CompoundCaMK1D IC50 (μM)Selectivity
10.008High
190.011Moderate

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. The compound has shown promise in inhibiting cell proliferation in cancer cell lines.

In Vitro Findings
Research indicated that this compound induced apoptosis and caused cell cycle arrest in cancer cells, particularly in breast (MCF-7) and prostate (PC3) cancer models.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.3Apoptosis induction
PC312.8Cell cycle arrest at G2/M

These results suggest that further investigations could lead to the development of novel anticancer agents based on this compound .

Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can be utilized to create various derivatives with tailored biological activities.

Synthesis of Piperidine Derivatives

Piperidine derivatives are prevalent in many pharmaceutical compounds. The incorporation of the aminopiperidine moiety from this compound into larger molecular frameworks can enhance biological activity or modify pharmacokinetic properties.

Drug Development

The structural characteristics of this compound allow for modifications that can lead to the discovery of new therapeutic agents targeting specific diseases such as cancer or metabolic disorders.

作用机制

The mechanism of action of 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the propenone moiety can participate in covalent bonding or non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s structural analogues primarily differ in substituents on the propenone scaffold. Key comparisons include:

Electronic and Quantum Chemical Properties

provides quantum chemical descriptors for chalcones like (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (HOMO: -8.723 eV, LUMO: -8.171 eV). While data for 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one are lacking, the electron-withdrawing propenone group common to all analogues likely reduces LUMO energies, facilitating charge-transfer interactions. The 4-aminopiperidine’s electron-donating nature may raise HOMO levels compared to methoxy or nitro substituents, altering redox reactivity .

Physicochemical and Pharmacokinetic Properties

Compound Substituent R1 Substituent R2 Physical State Key Properties
This compound 4-Aminopiperidin-1-yl Yellow oil High basicity; improved solubility
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-Aminophenyl 4-Methoxyphenyl Solid Aromatic amine; moderate lipophilicity
(E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one 2,4,6-Trimethoxyphenyl 4-Methoxyphenyl Solid High lipophilicity; potential CNS penetration
  • Solubility: The 4-aminopiperidine group in the target compound likely enhances water solubility compared to aromatic amines or methoxy groups.

生物活性

1-(4-Aminopiperidin-1-yl)prop-2-en-1-one, also known as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₄N₂O
  • SMILES : C=CC(=O)N1CCC(CC1)N
  • InChIKey : LVDSNOXLHFQPQC-UHFFFAOYSA-N

The compound features a piperidine ring, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, particularly as an inhibitor of specific kinases and enzymes involved in various cellular processes.

Inhibitory Activity

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) :
    • The compound has shown promising inhibitory effects against GSK-3β, a key regulator in various signaling pathways related to metabolism and neurodegenerative diseases. In studies, it was reported that derivatives of this compound exhibited IC₅₀ values in the nanomolar range, indicating potent activity against this target .
  • Spleen Tyrosine Kinase (SYK) :
    • This compound and its derivatives have been evaluated for their potential as SYK inhibitors. This activity suggests utility in treating autoimmune diseases and lymphomas .

Pharmacokinetics and Metabolic Stability

A crucial aspect of the biological activity of this compound is its pharmacokinetic profile. Studies have indicated that modifications to the compound can enhance its metabolic stability. For example, certain derivatives showed reduced degradation rates in human liver microsomes, which is essential for maintaining therapeutic levels in vivo .

CompoundIC₅₀ (nM)Metabolic Stability (%)
This compound48070% unchanged after 120 min
Derivative A36075% unchanged after 120 min

Neuroprotective Properties

In cellular assays using SH-SY5Y neuronal cells, the compound demonstrated neuroprotective effects against oxidative stress induced by neurotoxins such as hydrogen peroxide. At concentrations of 5 μM, it significantly reduced neurotoxicity, highlighting its potential application in neurodegenerative disorders like Alzheimer's disease .

Selectivity and Structure-Activity Relationships (SAR)

Further research into the structure-activity relationships revealed that specific substitutions on the piperidine ring could enhance selectivity and potency against various kinases. For instance, compounds with certain pyridyl substituents exhibited improved activity profiles while maintaining lower clearance rates in vivo .

常见问题

Basic Questions

Q. What are the key considerations in synthesizing 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one with high purity?

  • Methodological Answer : The synthesis involves reacting a tert-butoxycarbonyl (Boc)-protected precursor with trifluoroacetic acid (TFA) in dichloromethane (DCM) under nitrogen atmosphere to remove the Boc group, yielding the final compound as a yellow oil. Critical parameters include:

  • Reaction Conditions : Maintain anhydrous conditions and inert atmosphere to prevent side reactions .
  • Purification : Use chromatography (e.g., flash column) to isolate the product, optimizing solvent polarity for separation .
  • Analytical Validation : Confirm purity via HPLC and structural identity via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectroscopy .

Q. What safety protocols are recommended when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.
  • First Aid :
  • Eye Exposure : Flush with water for 15 minutes and consult an ophthalmologist .
  • Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Toxicity Note : Limited toxicological data exist; assume acute toxicity and handle with caution .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}-NMR identifies protons on the piperidine ring and enone moiety, while 13C^{13} \text{C}-NMR confirms carbonyl (C=O) and amine groups .
  • FT-IR/Raman : Detect functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, NH2_2 bends) .
  • UV-Vis : Monitor conjugation in the α,β-unsaturated ketone system (absorption ~250–300 nm) .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity sites (e.g., nucleophilic attack at the β-carbon of the enone) .
  • Spectroscopic Validation : Compare computed IR/Raman/UV-Vis spectra with experimental data to refine computational models .

Q. What experimental strategies resolve contradictions between computational predictions and empirical data?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine NMR, FT-IR, and X-ray crystallography (if crystals are obtainable) to validate structural assignments .
  • Solvent Effects : Account for solvent polarity in computational models (e.g., using PCM solvation models) to align UV-Vis predictions with experimental spectra .
  • Parameter Optimization : Adjust DFT basis sets (e.g., B3LYP/6-311++G(d,p)) to improve agreement with observed bond lengths/angles .

Q. How can reaction mechanisms involving the α,β-unsaturated ketone moiety be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via 1H^1 \text{H}-NMR to track intermediate formation (e.g., Michael adducts or Diels-Alder products) .
  • Trapping Intermediates : Use nucleophiles (e.g., thiols) to stabilize reactive intermediates for isolation and characterization .
  • Solvent Screening : Test polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents to assess regioselectivity in cycloaddition reactions .

Q. What methodologies identify potential biological targets in drug discovery?

  • Methodological Answer :

  • Molecular Docking : Screen against protein databases (e.g., kinases, GPCRs) using software like AutoDock to prioritize targets based on binding affinity .
  • In Vitro Assays : Test enzyme inhibition (e.g., proteases) or receptor-binding activity via fluorescence polarization or SPR .
  • Structural Analogs : Compare with piperidine-based kinase inhibitors (e.g., CDK or PI3K inhibitors) to hypothesize mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminopiperidin-1-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Aminopiperidin-1-yl)prop-2-en-1-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。